molecular formula C7H14ClNO2S B2931483 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride CAS No. 2172098-44-9

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride

Cat. No.: B2931483
CAS No.: 2172098-44-9
M. Wt: 211.7
InChI Key: RWFUXNPZRKAKCB-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is a heterocyclic compound with a unique spirocyclic structure. It is characterized by the presence of a sulfur atom and a nitrogen atom within its ring system, along with a spiro linkage that connects two nonane rings. The compound is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a suitable amine in the presence of a cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the spirocyclic structure can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-7-azaspiro[3.5]nonane hydrochloride
  • 2-Oxa-7-azaspiro[3.5]nonane hemioxalate

Uniqueness

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic structure. This combination imparts distinct chemical reactivity and biological activity compared to other spirocyclic compounds that may contain only oxygen or nitrogen atoms.

Properties

IUPAC Name

2λ6-thia-7-azaspiro[3.5]nonane 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)5-7(6-11)1-3-8-4-2-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFUXNPZRKAKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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